1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one
Description
Properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O/c6-5(7,8)4(13)12-1-3(2-12)10-11-9/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBNRYQWLOXGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation, depending on the specific enzyme and context.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. This binding interaction can result in significant changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that it remains stable under specific conditions but can degrade when exposed to light or extreme pH levels. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as reducing inflammation or modulating immune responses. At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters, which are known for their role in drug resistance. Once inside the cell, it may localize to specific organelles, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize to the mitochondria, where it can affect mitochondrial function and energy production. Targeting signals and post-translational modifications may direct it to specific compartments, enhancing its efficacy in those regions.
Biological Activity
1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is a compound with notable biological activity due to its unique structural features, including an azido group and a trifluoroethanone moiety. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H10F3N4O |
| CAS Number | 2097978-38-4 |
The presence of the azido group contributes to its reactivity in bioorthogonal chemistry, making it a valuable tool for labeling biomolecules.
The biological activity of this compound primarily involves:
- Bioorthogonal Reactions: The azido group can engage in click chemistry reactions, allowing for selective labeling of proteins and other biomolecules.
- Enzyme Inhibition: The azetidine ring may interact with various enzymes and receptors, leading to inhibition or modulation of specific biological pathways.
These interactions can influence cellular processes such as signal transduction and metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that azetidine derivatives can possess antimicrobial activity. The trifluoroethanone moiety may enhance this effect by increasing lipophilicity and membrane permeability.
- Cytotoxicity: In vitro studies have shown that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. The azido group may facilitate the delivery of cytotoxic agents to targeted cells.
Case Studies
Several studies have explored the biological implications of azetidine derivatives:
- Anticancer Activity: A study demonstrated that azetidine derivatives could inhibit the growth of various cancer cell lines through apoptosis induction. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential.
- Antimicrobial Efficacy: Research highlighted the potential of azetidine compounds to combat bacterial infections. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Data Table: Biological Activity Comparison
Scientific Research Applications
The compound features an azido group () that can participate in various chemical reactions, including nucleophilic substitutions and cycloaddition reactions. Its trifluoroethanone component contributes to its electrophilic character, making it a versatile building block for synthesizing more complex molecules.
Synthetic Chemistry
1-(3-Azidoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is primarily utilized as a building block in the synthesis of various heterocycles and biologically active compounds. Its azido group can be readily transformed into amines or other functional groups through reduction or substitution reactions. This versatility makes it a valuable precursor in the development of pharmaceuticals and agrochemicals.
Key Reactions:
- Reduction: The azido group can be reduced to form amines, which are crucial intermediates in drug synthesis.
- Cycloaddition: The azido functionality allows for the formation of triazoles via Huisgen 1,3-dipolar cycloaddition, a reaction widely used in click chemistry.
Biological Applications
In biological research, this compound is explored for its potential in enzyme inhibition and protein labeling . The azido group enables bioorthogonal reactions, allowing researchers to selectively tag biomolecules without interfering with native cellular processes.
Case Study:
- A study demonstrated the use of azido compounds in labeling proteins within live cells, facilitating the tracking of protein interactions and dynamics in real-time.
Materials Science
The unique properties of this compound make it suitable for applications in materials science , particularly in developing new materials with specific chemical properties. Its ability to undergo various transformations can lead to innovative materials with tailored functionalities.
Applications Include:
- Development of new catalysts for organic reactions.
- Synthesis of polymers with enhanced thermal and mechanical properties.
Comparative Analysis of Related Compounds
To better understand the significance of this compound, a comparison with other azetidine derivatives is useful:
| Compound Name | Key Features | Applications |
|---|---|---|
| 1-(3-Azidoazetidin-1-yl)-2,2-dimethylpropan-1-one | Similar azido functionality; versatile building block | Drug synthesis |
| 3-Azidomethylazetidine | Higher reactivity due to additional functional groups | Protein labeling |
| Azetidine-based triazoles | Formed via cycloaddition; useful in medicinal chemistry | Anticancer agents |
Comparison with Similar Compounds
Trifluoroacetyl-Containing Compounds
Compounds with the trifluoroacetyl group exhibit distinct electronic and steric profiles. Key examples include:
Key Observations :
- The trifluoroacetyl group consistently exhibits a C=O stretch near 1700 cm⁻¹ in IR spectra, as seen in compound 55 .
- Aryl-substituted derivatives (e.g., S13, 1a) are synthesized via electrophilic or transition metal-catalyzed methods, whereas the azetidine derivative likely requires azide-specific reactions (e.g., nucleophilic substitution with NaN₃).
- The azide group in the target compound enables unique reactivity (e.g., cycloadditions) absent in hydroxyl- or bromine-substituted analogues.
Azetidine Derivatives
Azetidine rings with different substituents modulate reactivity and applications:
Key Observations :
- Azide substituents enhance reactivity for click chemistry compared to methoxy or hydroxyl groups.
Stability and Reactivity
- Azide Group : Introduces thermal instability and explosion risk, necessitating cautious handling . In contrast, methoxy or hydroxyl-substituted azetidines are more stable.
- Trifluoroacetyl Group : Resists hydrolysis due to strong electron-withdrawing effects, enhancing metabolic stability in drug candidates .
Preparation Methods
Synthesis of 3-(Halomethyl)azetidine Intermediates
According to patent WO2018108954A1, the preparation of azetidine derivatives with substituents at the 3-position often begins with tert-butyl 3-(halomethyl)azetidine-1-carboxylate intermediates. These intermediates are synthesized via:
- Halogenation of 3-(hydroxymethyl)azetidine derivatives using sulfonylation reagents such as para-toluenesulfonyl chloride or methanesulfonyl chloride, followed by nucleophilic substitution to introduce halogens (chlorine or fluorine).
- The halomethyl azetidine intermediates can be purified by aqueous extraction and organic solvent washing to reduce impurities such as residual chloromethyl azetidine to below 1%.
Conversion to 3-Azidoazetidine
The halomethyl azetidine intermediates are then subjected to nucleophilic substitution with azide ion (e.g., sodium azide) to replace the halogen with an azido group, yielding 3-azidoazetidine derivatives. This step requires careful control to avoid decomposition of the azido group and is typically carried out in polar aprotic solvents under mild conditions.
Introduction of the Trifluoroacetyl Group
Trifluoroacetylation of Azetidine Nitrogen
The key step to obtain this compound is the trifluoroacetylation of the azetidine nitrogen. This can be achieved by reacting the 3-azidoazetidine with trifluoroacetyl chloride or trifluoroacetic anhydride under controlled conditions.
- The reaction is typically performed at low temperatures (-5 to 0 °C) to control the reactivity of trifluoroacetyl chloride and to prevent side reactions.
- Anhydrous aluminum chloride (AlCl3) can be used as a Lewis acid catalyst to facilitate electrophilic trifluoroacetylation.
- The reaction mixture is stirred for several hours to ensure complete conversion.
Work-up and Purification
- After completion, the reaction mixture is quenched with ice-cold water to hydrolyze excess reagents.
- The organic phase is separated and washed with water to remove inorganic salts.
- The crude product is purified by fractional distillation under reduced pressure or by chromatographic methods to achieve high purity (>95%).
Example Preparation Procedure (Literature-Based)
| Step | Reagents and Conditions | Description | Yield/Purity |
|---|---|---|---|
| 1. Synthesis of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate | Sulfonylation of 3-(hydroxymethyl)azetidine with para-toluenesulfonyl chloride, followed by substitution with chloride ion | Formation of chloromethyl azetidine intermediate | Purity > 99% after purification |
| 2. Azidation | Reaction of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate with sodium azide in DMF at room temperature | Substitution of chlorine by azide | High conversion, minimal decomposition |
| 3. Deprotection of tert-butyl group | Acidic cleavage using trifluoroacetic acid or para-toluenesulfonic acid | Free 3-azidoazetidine obtained | Quantitative |
| 4. Trifluoroacetylation | Reaction of 3-azidoazetidine with trifluoroacetyl chloride in presence of AlCl3 at -5 to 0 °C | Formation of this compound | Purity > 95%, yield 70-85% |
Analytical Data and Research Findings
- NMR Analysis : The product shows characteristic $$^{1}H$$ NMR signals corresponding to azetidine ring protons and trifluoroacetyl moiety. The trifluoromethyl group typically appears as a singlet in $$^{19}F$$ NMR around -75 ppm.
- Purity : Quantitative $$^{1}H$$ NMR using internal standards (e.g., 1,1,2,2-tetrachloroethane) confirms purity levels above 95%.
- Yield : Overall yields from azetidine precursor to trifluoroacetylated product range from 70% to 85%, depending on reaction scale and purification efficiency.
- Safety Notes : Handling azido compounds requires caution due to potential explosiveness; reactions are performed under inert atmosphere and controlled temperature.
Comparative Analysis of Preparation Methods
| Aspect | Halomethyl Azetidine Route | Direct Azetidine Functionalization | Notes |
|---|---|---|---|
| Starting Material Availability | Commercially available or synthesized | Requires multi-step synthesis | Halomethyl intermediates are well-documented |
| Reaction Complexity | Moderate; involves substitution and acylation | Higher complexity due to direct functionalization | Halomethyl route allows better control |
| Yield | 70-85% overall | Variable, often lower | Halomethyl route preferred for scale-up |
| Purification | Fractional distillation or chromatography | Chromatography often required | Distillation preferred for industrial scale |
| Safety | Azide handling precautions needed | Similar safety concerns | Azide substitution step critical |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
